5-Bromo-1-chloro-3-fluoro-2-isothiocyanatobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-chloro-6-fluorophenylisothiocyanate is an organic compound with the molecular formula C7H2BrClFNS It is a derivative of phenylisothiocyanate, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-6-fluorophenylisothiocyanate typically involves the reaction of 4-Bromo-2-chloro-6-fluoroaniline with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane under controlled temperature conditions. The general reaction scheme is as follows:
4-Bromo-2-chloro-6-fluoroaniline+Thiophosgene→4-Bromo-2-chloro-6-fluorophenylisothiocyanate+Hydrogen chloride
Industrial Production Methods: In an industrial setting, the production of 4-Bromo-2-chloro-6-fluorophenylisothiocyanate may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-chloro-6-fluorophenylisothiocyanate undergoes various chemical reactions, including:
Nucleophilic substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Coupling reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like primary or secondary amines in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling reactions: Palladium catalysts and boronic acids or esters.
Major Products:
Thiourea derivatives: Formed from nucleophilic substitution with amines.
Coupled products: Formed from cross-coupling reactions, leading to the formation of new carbon-carbon bonds.
Scientific Research Applications
4-Bromo-2-chloro-6-fluorophenylisothiocyanate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of thiourea derivatives and in cross-coupling reactions.
Biology: Employed in the study of enzyme inhibitors and as a probe for protein labeling.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-6-fluorophenylisothiocyanate involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. The isothiocyanate group is highly electrophilic, making it reactive towards nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in various biochemical assays and in the development of enzyme inhibitors.
Comparison with Similar Compounds
4-Bromo-2-chloro-6-fluoroaniline: A precursor in the synthesis of 4-Bromo-2-chloro-6-fluorophenylisothiocyanate.
4-Bromo-2-chloro-6-fluorophenol: Another derivative with similar halogen substitution patterns.
Phenylisothiocyanate: The parent compound, lacking the halogen substitutions.
Uniqueness: 4-Bromo-2-chloro-6-fluorophenylisothiocyanate is unique due to the presence of three different halogen atoms on the benzene ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and make it a valuable compound in various synthetic and research applications.
Properties
CAS No. |
1000572-98-4 |
---|---|
Molecular Formula |
C7H2BrClFNS |
Molecular Weight |
266.52 g/mol |
IUPAC Name |
5-bromo-1-chloro-3-fluoro-2-isothiocyanatobenzene |
InChI |
InChI=1S/C7H2BrClFNS/c8-4-1-5(9)7(11-3-12)6(10)2-4/h1-2H |
InChI Key |
PEZYIXYCLBLUQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)N=C=S)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.